molecular formula C5H8F2O2 B14027912 (3,3-Difluorotetrahydrofuran-2-YL)methanol

(3,3-Difluorotetrahydrofuran-2-YL)methanol

Cat. No.: B14027912
M. Wt: 138.11 g/mol
InChI Key: MRMKYMSEYBHVKO-UHFFFAOYSA-N
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Description

(3,3-Difluorotetrahydrofuran-2-YL)methanol is a chemical compound with the molecular formula C5H8F2O2. It is a derivative of tetrahydrofuran, a heterocyclic organic compound. The presence of two fluorine atoms in the compound’s structure imparts unique chemical properties, making it of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,3-Difluorotetrahydrofuran-2-YL)methanol typically involves the difluoromethylation of tetrahydrofuran derivatives. One common method includes the reaction of tetrahydrofuran with difluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale difluoromethylation processes. These processes utilize advanced difluoromethylating reagents and catalysts to achieve high yields and purity. The reaction conditions are optimized to ensure the efficient production of the compound while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

(3,3-Difluorotetrahydrofuran-2-YL)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(3,3-Difluorotetrahydrofuran-2-YL)methanol has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,3-Difluorotetrahydrofuran-2-YL)methanol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and influence the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3,3-Difluorotetrahydrofuran-2-YL)methanol is unique due to the presence of two fluorine atoms, which impart distinct chemical and physical properties. These properties make it valuable in applications requiring specific reactivity and stability .

Properties

Molecular Formula

C5H8F2O2

Molecular Weight

138.11 g/mol

IUPAC Name

(3,3-difluorooxolan-2-yl)methanol

InChI

InChI=1S/C5H8F2O2/c6-5(7)1-2-9-4(5)3-8/h4,8H,1-3H2

InChI Key

MRMKYMSEYBHVKO-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1(F)F)CO

Origin of Product

United States

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